![molecular formula C24H25N5O B2523757 N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477226-03-2](/img/structure/B2523757.png)
N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Description
N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as MPP, is a chemical compound that has been studied for its potential applications in the field of scientific research. MPP is a pyrrolopyrimidine derivative that has been shown to have promising activity against certain types of cancer and other diseases. In
Scientific Research Applications
- Experimental Validation : ELC5 exhibited comparable herbicidal activity to isoproturon in laboratory-controlled conditions .
- Antinociceptive Effects : Oprea1_872809, specifically N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide, has been investigated as a sigma-1 receptor antagonist. It showed promise in nociception studies .
- Applications : OR finds relevance in energy, transportation, water resources management, climate change mitigation, and waste management .
Herbicide Development
Sigma-1 Receptor Antagonist
New Paradigms in Operational Research
Optimization Methods and Decision-Making
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-3-7-19(8-4-1)21-17-29(20-9-5-2-6-10-20)24-22(21)23(26-18-27-24)25-11-12-28-13-15-30-16-14-28/h1-10,17-18H,11-16H2,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVXTLATNMJBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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